Ethyl 7-[3-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate

Catalog No.
S744798
CAS No.
898789-53-2
M.F
C21H32N2O3
M. Wt
360.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 7-[3-(4-methylpiperazinomethyl)phenyl]-7-oxo...

CAS Number

898789-53-2

Product Name

Ethyl 7-[3-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate

IUPAC Name

ethyl 7-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]-7-oxoheptanoate

Molecular Formula

C21H32N2O3

Molecular Weight

360.5 g/mol

InChI

InChI=1S/C21H32N2O3/c1-3-26-21(25)11-6-4-5-10-20(24)19-9-7-8-18(16-19)17-23-14-12-22(2)13-15-23/h7-9,16H,3-6,10-15,17H2,1-2H3

InChI Key

JQSWOBHBMALUDJ-UHFFFAOYSA-N

SMILES

CCOC(=O)CCCCCC(=O)C1=CC=CC(=C1)CN2CCN(CC2)C

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC=CC(=C1)CN2CCN(CC2)C

The compound is an organic molecule with the chemical formula C21H32N2O3 and a molecular weight of 360.49 g/mol [, ]. Limited information is available regarding its origin or specific significance in scientific research. However, its structure suggests potential applications in medicinal chemistry due to the presence of functional groups commonly found in bioactive molecules.


Molecular Structure Analysis

The compound consists of several key features:

  • Ester group: An ethyl ester group (CH3CH2-C=O-O-CH2-CH3) is present, characterized by a carbonyl group bonded to an ethyl chain and an oxygen atom linked to the rest of the molecule [].
  • Ketone group: A ketone group (C=O) is located at the seventh position of the carbon chain [].
  • Aromatic ring: A benzene ring is present with a substituent group attached at the third position [].
  • Substituted piperazine ring: The substituent group on the benzene ring contains a piperazine ring (six-membered ring with two nitrogen atoms) connected by a methylene bridge (-CH2-) and further substituted with a methyl group (CH3) at the fourth position [].

This combination of functional groups suggests the compound may have interesting chemical properties and potential for biological interactions.


Chemical Reactions Analysis

  • Hydrolysis: The ester bond is susceptible to hydrolysis (reaction with water) under acidic or basic conditions, breaking the molecule into its corresponding components: ethanol and a carboxylic acid.
  • Nucleophilic addition: The ketone group can potentially undergo nucleophilic addition reactions with various nucleophiles depending on reaction conditions.

Database Listings:

  • This compound is listed on several chemical vendor websites, including Sigma-Aldrich , Key Organics , and Novachem . These listings primarily focus on product information, including CAS number, molecular weight, and purity, but lack details on scientific use.

Limited Research Availability:

  • A search through scientific databases and scholarly publications yielded no substantial findings on the specific research applications of Ethyl 7-[3-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate. This suggests that the compound is either not widely used in research or the research involving it is not yet published in the public domain.

XLogP3

2.6

Wikipedia

Ethyl 7-{3-[(4-methylpiperazin-1-yl)methyl]phenyl}-7-oxoheptanoate

Dates

Modify: 2023-08-15

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